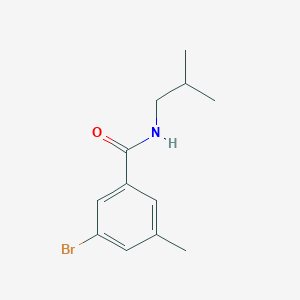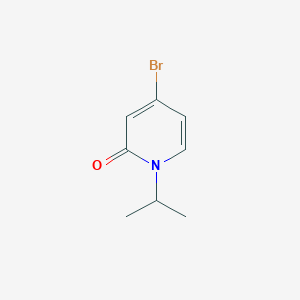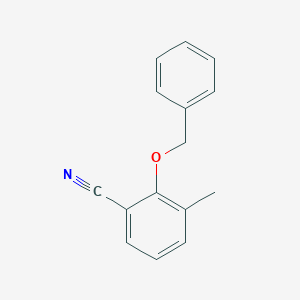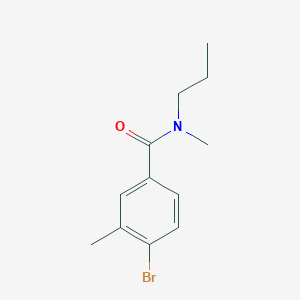
1-(azétidine-3-carbonyl)pipéridin-4-yl)éthan-1-ol
Vue d'ensemble
Description
azetidin-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone is a compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and an azetidine ring, a four-membered nitrogen-containing heterocycle. These structural elements make it a valuable compound in various scientific research and industrial applications.
Applications De Recherche Scientifique
azetidin-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products
Orientations Futures
The future directions for “2-[1-(Azetidine-3-carbonyl)piperidin-4-yl]ethan-1-ol” could involve further exploration of its synthesis methods, biological activities, and potential applications in the pharmaceutical industry . As piperidine derivatives are present in many classes of pharmaceuticals , this compound could potentially be used in the development of new drugs.
Méthodes De Préparation
The synthesis of azetidin-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone involves several steps, typically starting with the preparation of the piperidine and azetidine precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Formation of the Azetidine Ring: The azetidine ring can be synthesized via cyclization of suitable precursors like 3-chloropropionyl chloride with an amine.
Coupling Reaction: The piperidine and azetidine rings are then coupled using reagents like ethyl chloroformate under controlled conditions to form the desired compound.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, using advanced techniques like continuous flow chemistry and automated synthesis.
Analyse Des Réactions Chimiques
azetidin-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Cyclization: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include various substituted piperidines and azetidines, which can be further utilized in pharmaceutical and chemical research.
Mécanisme D'action
The mechanism of action of azetidin-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The piperidine and azetidine rings allow the compound to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
azetidin-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone can be compared with other similar compounds, such as:
2-(1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol: This compound features a thiadiazole ring instead of an azetidine ring, which may result in different biological activities and chemical reactivity.
1-(Azetidine-3-carbonyl)piperidin-4-ol: This compound lacks the ethan-1-ol group, which may affect its solubility and reactivity.
2-(Piperidin-4-yl)ethan-1-ol: This compound lacks the azetidine ring, which may result in different pharmacological properties and applications.
The uniqueness of azetidin-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone lies in its combination of the piperidine and azetidine rings, providing a versatile scaffold for various chemical and biological applications.
Propriétés
IUPAC Name |
azetidin-3-yl-[4-(2-hydroxyethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c14-6-3-9-1-4-13(5-2-9)11(15)10-7-12-8-10/h9-10,12,14H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPNXRQXKFSXRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)C(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


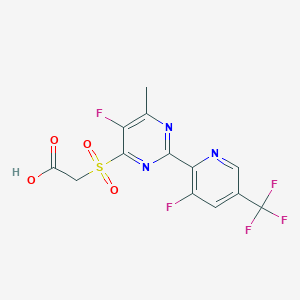
![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-2-fluoroacetic acid](/img/structure/B1448573.png)
![(7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1448574.png)
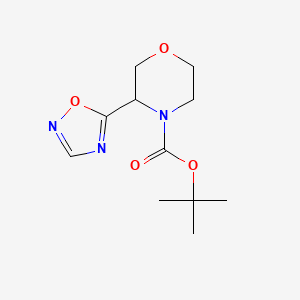

amine](/img/structure/B1448579.png)
